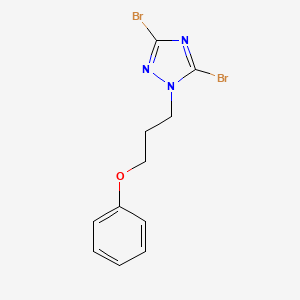

3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-(3-phenoxypropyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2N3O/c12-10-14-11(13)16(15-10)7-4-8-17-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEXSEWBDGGNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C(=NC(=N2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 1 3 Phenoxypropyl 1h 1,2,4 Triazole

Precursor Synthesis and Derivatization Approaches

Synthesis of the 1,2,4-Triazole (B32235) Core

The foundational 1,2,4-triazole ring system can be constructed through several established synthetic routes. These methods typically involve the condensation and cyclization of nitrogen-rich precursors.

One common approach is the Pellizzari reaction , which involves the reaction of an amide with a hydrazide to form the 1,2,4-triazole ring. wikipedia.org For the synthesis of the unsubstituted 1,2,4-triazole, formamide (B127407) can be heated with hydrazine (B178648) hydrochloride in the presence of a base like potassium hydroxide (B78521). scispace.com The mechanism proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the triazole. wikipedia.org

Another classical method is the Einhorn–Brunner reaction , which utilizes the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.comwikipedia.org This reaction can lead to isomeric mixtures, and the regioselectivity can be influenced by the nature of the substituents on the imide. wikipedia.org

A more direct and high-yielding method for the preparation of the parent 1H-1,2,4-triazole involves heating hydrazine or its aqueous solutions with an excess of formamide at elevated temperatures, typically between 140°C and 210°C. richmond.edu This process can produce 1,2,4-triazole in high purity and yields. richmond.edu The reaction of thiosemicarbazide (B42300) with formic acid, followed by cyclization and subsequent oxidation, also provides a pathway to the 1,2,4-triazole core. wikipedia.org

| Reaction Name | Reactants | Key Features |

| Pellizzari Reaction | Amide and Hydrazide | Forms 1,2,4-triazole via an acyl amidrazone intermediate. wikipedia.org |

| Einhorn–Brunner Reaction | Imide and Alkyl Hydrazine | Can produce isomeric mixtures of 1,2,4-triazoles. wikipedia.org |

| Direct Synthesis | Hydrazine and Formamide | High-temperature reaction providing high yields and purity. richmond.edu |

Introduction of the 3-Phenoxypropyl Moiety onto the 1,2,4-Triazole Ring System

The introduction of the 3-phenoxypropyl group is typically achieved through an N-alkylation reaction. This can be performed either on the unsubstituted 1,2,4-triazole ring before bromination or on the pre-brominated 3,5-dibromo-1H-1,2,4-triazole. The latter approach is often preferred to avoid potential side reactions during the bromination step.

The alkylation reaction involves treating the triazole with a suitable 3-phenoxypropyl halide, such as 1-bromo-3-phenoxypropane, in the presence of a base. The choice of base and solvent is crucial for achieving good yields and controlling the regioselectivity of the alkylation. Common bases include potassium carbonate, sodium hydroxide, and organic bases. The reaction of 1H-1,2,4-triazole with alkyl halides generally leads to a mixture of N1 and N4-alkylated isomers. However, the N1-substituted product is often the major isomer.

For the synthesis of the target compound, the alkylation of 3,5-dibromo-1H-1,2,4-triazole with 1-bromo-3-phenoxypropane would be a direct route. The reaction would likely be carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate to facilitate the nucleophilic substitution.

Regioselective Bromination Techniques for 1,2,4-Triazole Scaffolds

Bromination of the 1,2,4-triazole ring is a key step in the synthesis of the target molecule. The timing of this step—before or after N-alkylation—will dictate the specific bromination strategy employed.

Direct Bromination Strategies (e.g., N-Bromosuccinimide, Bromine)

Direct bromination of the 1H-1,2,4-triazole core is an effective method to produce 3,5-dibromo-1H-1,2,4-triazole. This can be achieved using elemental bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction with bromine can be carried out in various solvents, and the reactivity is influenced by the reaction conditions.

If the synthetic strategy involves brominating the pre-formed 1-(3-phenoxypropyl)-1H-1,2,4-triazole, NBS is a commonly used reagent for the bromination of heterocyclic compounds. The reaction is often initiated by a radical initiator or carried out under acidic conditions. The electron-rich nature of the triazole ring facilitates electrophilic substitution at the C3 and C5 positions.

| Brominating Agent | Substrate | General Conditions |

| Bromine (Br₂) | 1H-1,2,4-triazole | Can be performed in various solvents, may require a catalyst. |

| N-Bromosuccinimide (NBS) | 1-(3-phenoxypropyl)-1H-1,2,4-triazole | Often used with a radical initiator or under acidic conditions in a suitable solvent. |

Alternative and Indirect Bromination Pathways

While direct bromination is the most common approach, alternative methods can also be considered. For instance, a Sandmeyer-type reaction could potentially be employed if a corresponding amino-substituted triazole is available. This would involve the diazotization of the amino group followed by treatment with a copper(I) bromide salt. However, for the synthesis of 3,5-dibromo-1,2,4-triazoles, direct electrophilic bromination is generally more straightforward and efficient.

Catalytic and Green Chemistry Approaches in 1,2,4-Triazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. For the synthesis of 1,2,4-triazoles, green chemistry approaches often focus on the use of alternative energy sources and catalysts to reduce reaction times, improve yields, and minimize waste.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid synthesis of heterocyclic compounds, including 1,2,4-triazoles. nih.govresearchgate.net Microwave irradiation can significantly accelerate the rate of reactions, such as the synthesis of the triazole core from hydrazines and formamide, often in the absence of a catalyst. organic-chemistry.org For instance, the synthesis of N4-amino-1,2,4-triazoles from aryl hydrazides and hydrazine hydrate (B1144303) can be achieved in excellent yields within minutes under microwave irradiation. scispace.com

Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of triazole derivatives. Sonication can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. nih.gov

Catalytic approaches, particularly those employing copper catalysts, have also been developed for the synthesis of substituted 1,2,4-triazoles. isres.org These methods often involve oxidative cyclization reactions and can offer high efficiency and broad substrate scope. organic-chemistry.org

| Green Chemistry Technique | Application in 1,2,4-Triazole Synthesis | Advantages |

| Microwave Irradiation | Synthesis of the 1,2,4-triazole core and its derivatives. nih.govresearchgate.net | Reduced reaction times, improved yields, often catalyst-free. organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Synthesis of 1,2,4-triazole derivatives. nih.gov | Enhanced reaction rates and yields. nih.gov |

| Catalysis (e.g., Copper) | Synthesis of substituted 1,2,4-triazoles. isres.org | High efficiency, broad substrate scope. organic-chemistry.org |

Reaction Optimization and Yield Enhancement Strategies in Multi-Step Synthesis

The multi-step synthesis of 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole involves two primary stages: the bromination of the 1H-1,2,4-triazole ring and the subsequent N-alkylation. Optimization of this process is critical for achieving high yields and purity. This involves a systematic evaluation of reaction parameters such as solvents, bases, temperature, and reaction time for each step.

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

The initial step is the bromination of 1H-1,2,4-triazole. A documented method involves reacting 1H-1,2,4-triazole with bromine in a biphasic system of dichloromethane (B109758) (DCM) and aqueous sodium hydroxide at a controlled temperature. The reaction mixture is stirred overnight, and the product is isolated by filtration after acidification. chemicalbook.com

Step 2: N-Alkylation of 3,5-Dibromo-1H-1,2,4-triazole

Optimization of N-Alkylation Reaction Conditions

Detailed research into the N-alkylation of 1,2,4-triazole and its derivatives provides a framework for optimizing the synthesis of the target compound. Key parameters that can be adjusted to enhance yield and regioselectivity include the choice of base, solvent, and the use of modern synthetic techniques like microwave irradiation.

Influence of Base and Solvent on Yield and Regioselectivity

The selection of the base and solvent system is crucial in directing the alkylation towards the desired N1 isomer and maximizing the conversion. Studies on similar 1,2,4-triazole alkylations have shown that different combinations can lead to varying outcomes. For instance, the use of sodium hydroxide in N,N-dimethylformamide (DMF) is an efficient method for the N-alkylation of 1,2,4-triazole with alkyl halides. researchgate.net Other bases like potassium carbonate and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been successfully employed, often influencing the ratio of N1 to N4 alkylated products. capes.gov.brresearchgate.net

The table below summarizes findings from the literature on the alkylation of 1,2,4-triazole, which can be extrapolated to optimize the synthesis of this compound.

Table 1: Effect of Base and Solvent on N-Alkylation of 1,2,4-triazole

| Base | Solvent | Typical Yield (%) | N1:N4 Isomer Ratio | Reference |

|---|---|---|---|---|

| NaOH | DMF | High | - | researchgate.net |

| K2CO3 | Ionic Liquid | Excellent (e.g., 88%) | Regioselective for N1 | researchgate.net |

| DBU | THF | High | ~90:10 | capes.gov.brresearchgate.net |

Microwave-Assisted Synthesis for Yield Enhancement

To further enhance reaction efficiency, microwave-assisted organic synthesis (MAOS) presents a powerful tool. For the N-alkylation of 1,2,4-triazole, microwave irradiation has been shown to significantly reduce reaction times and improve yields. researchgate.net The combination of an ionic liquid as the solvent and potassium carbonate as the base under microwave conditions has been reported to provide excellent yields of 1-alkyl-1,2,4-triazole derivatives. researchgate.net This "green chemistry" approach not only accelerates the reaction but can also enhance regioselectivity.

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes (e.g., 10-15 min) | researchgate.net |

| Yield | Good to High | Excellent (e.g., >88%) | researchgate.net |

| Conditions | Reflux temperature | Controlled temperature (e.g., 80°C) | researchgate.net |

By systematically applying these optimization strategies—selecting an appropriate base-solvent system and potentially employing microwave assistance—the multi-step synthesis of this compound can be fine-tuned to achieve higher yields and greater purity of the desired N1-substituted product.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,5 Dibromo 1 3 Phenoxypropyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the 3-phenoxypropyl substituent to the nitrogen of the 1,2,4-triazole (B32235) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenoxypropyl chain and the aromatic protons of the phenyl group. The methylene (B1212753) protons of the propyl chain would likely appear as two triplets and a quintet (or multiplet). The protons of the phenyl group would appear in the aromatic region, typically between 6.8 and 7.4 ppm, with splitting patterns dependent on the substitution.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule. The two carbon atoms of the dibromotriazole ring are expected to appear at distinct chemical shifts due to the bromine substitution. The carbons of the phenoxypropyl chain and the phenyl group would also have characteristic chemical shifts.

Predicted NMR Data:

¹H NMR (in CDCl₃): Based on data for similar structures, the following chemical shifts are anticipated: a triplet for the -CH₂- group attached to the triazole nitrogen, a multiplet for the central -CH₂- group, and a triplet for the -CH₂- group attached to the oxygen atom. The aromatic protons of the phenoxy group would likely appear as multiplets in the aromatic region.

¹³C NMR (in CDCl₃): The carbon atoms of the dibromotriazole ring are expected at specific resonances. The carbons of the propyl chain and the phenoxy group would also be identifiable.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole-C3 | - | Expected in the region for substituted triazoles |

| Triazole-C5 | - | Expected in the region for substituted triazoles |

| Propyl-C1 | Expected as a triplet | Expected for a methylene group attached to a nitrogen |

| Propyl-C2 | Expected as a multiplet | Expected for a central methylene group |

| Propyl-C3 | Expected as a triplet | Expected for a methylene group attached to an oxygen |

| Phenyl-C1' | - | Expected for an oxygen-substituted aromatic carbon |

| Phenyl-C2'/C6' | Expected as a doublet or multiplet | Expected for ortho aromatic carbons |

| Phenyl-C3'/C5' | Expected as a triplet or multiplet | Expected for meta aromatic carbons |

| Phenyl-C4' | Expected as a triplet or multiplet | Expected for the para aromatic carbon |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₁H₁₁Br₂N₃O. The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Fragmentation Analysis: The fragmentation pattern would likely involve cleavage of the propyl chain and the phenoxy group. Common fragmentation pathways could include the loss of the phenoxy group, cleavage of the propyl chain at various points, and fragmentation of the triazole ring.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]+ | Calculated based on the molecular formula | Molecular ion peak with characteristic isotopic pattern for two bromine atoms |

| [M - C₆H₅O]+ | Calculated | Loss of the phenoxy group |

| [C₆H₅O]+ | 93.03 | Phenoxy cation |

| [C₃H₆N₃Br₂]+ | Calculated | Fragment containing the dibromotriazole and propyl chain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ether linkage, and the triazole ring.

Expected IR Absorptions:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching: Below 3000 cm⁻¹

C=C and C=N stretching (aromatic and triazole rings): In the 1400-1600 cm⁻¹ region

C-O-C stretching (ether linkage): A strong band in the 1200-1250 cm⁻¹ region

C-Br stretching: In the lower frequency region of the spectrum

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | >3000 | Medium to Weak |

| Aliphatic C-H stretch | <3000 | Medium |

| C=C/C=N stretch | 1400-1600 | Medium to Strong |

| C-O-C stretch | 1200-1250 | Strong |

| C-Br stretch | <700 | Medium to Strong |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, analysis of the parent compound, 3,5-Dibromo-1,2,4-triazole, can offer insights.

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 1 3 Phenoxypropyl 1h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1,2,4-triazole (B32235) derivatives. acs.orgresearchgate.netresearchgate.net These calculations provide a foundational understanding of a molecule's geometry, stability, and reactivity.

Electronic Structure: DFT calculations can determine the distribution of electron density and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For many 1,2,4-triazole derivatives, the HOMO is often localized on the electron-rich triazole ring and any associated thioether or phenyl groups, while the LUMO may be distributed across the triazole ring and its substituents.

Stability and Reactivity: The stability of 1,2,4-triazole derivatives can be evaluated by calculating their total energy and heat of formation. researchgate.net Global reactivity descriptors, such as hardness, softness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies. researchgate.netnih.gov These descriptors help in predicting the reactive behavior of the molecule in various chemical environments. For instance, a large HOMO-LUMO gap generally implies high stability and low reactivity.

Below is an illustrative table of calculated quantum chemical parameters for a hypothetical 1,2,4-triazole derivative, based on typical values found in the literature.

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.0 to 5.0 Debye | Influences solubility and intermolecular interactions |

| Global Hardness (η) | 2.2 to 3.0 eV | Measures resistance to change in electron distribution |

| Global Electrophilicity (ω) | 1.0 to 2.0 eV | Describes the ability to accept electrons |

Note: These values are representative and would vary for 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole.

Molecular Docking Simulations for Putative Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. ijmtlm.orgnih.govrsc.org For 1,2,4-triazole derivatives, which are known for their broad pharmacological activities, including anticancer and antifungal properties, docking studies are crucial for identifying potential biological targets and understanding their mechanism of action. ijmtlm.orgnih.govresearchgate.net

In a typical molecular docking study, the 3D structure of the 1,2,4-triazole derivative is placed into the binding site of a target protein. The simulation then explores various binding poses and scores them based on a scoring function that estimates the binding affinity. These scores, often expressed as binding energies (e.g., in kcal/mol), help in ranking potential drug candidates.

Key interactions observed in docking studies of 1,2,4-triazole derivatives with protein targets often include:

Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: Phenyl rings and other nonpolar substituents can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic triazole and phenyl rings can participate in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

An example of potential protein targets for 1,2,4-triazole derivatives and the types of interactions observed is presented in the table below.

| Target Protein | Therapeutic Area | Key Interacting Residues (Hypothetical) | Binding Energy (kcal/mol) (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | Leu83, Phe80, Asp145 | -8.5 |

| Cytochrome P450 14α-demethylase (CYP51) | Antifungal | Tyr132, His377, Cys449 | -9.2 |

| c-Kit Tyrosine Kinase | Anticancer | Cys673, Thr670, Val559 | -7.9 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex over time, offering insights into the stability of the binding pose predicted by molecular docking and the conformational changes that may occur. researchgate.netnih.govpensoft.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For 1,2,4-triazole derivatives, MD simulations can be used to:

Assess the stability of the ligand-protein complex by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. researchgate.net

Analyze the flexibility of different parts of the protein and the ligand through the root-mean-square fluctuation (RMSF).

Characterize the persistent intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation.

Calculate the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity. researchgate.net

A stable binding is generally indicated by a low and converged RMSD value for both the protein and the ligand. The analysis of interaction fractions over the simulation time can highlight the most important and stable contacts for ligand binding.

Quantitative and Qualitative Structure-Activity Relationship (SAR) Derivation through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.orgnih.govscispace.comresearchgate.netnih.gov For 1,2,4-triazole derivatives, QSAR models can be developed to predict the anticancer or antifungal activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. physchemres.orgnih.gov

In a QSAR study, various molecular descriptors are calculated for a set of 1,2,4-triazole derivatives with known biological activities. These descriptors can be constitutional, topological, electronic, or steric in nature. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are then used to build a model that correlates these descriptors with the observed activity. physchemres.org

A typical QSAR model might take the form of an equation like: Biological Activity (e.g., log(1/IC50)) = c0 + c1Descriptor1 + c2Descriptor2 + ...

The quality of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (pred_R²). nih.gov A robust QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. For example, a model might indicate that increasing the hydrophobicity or introducing a hydrogen bond donor at a specific position on the 1,2,4-triazole scaffold enhances the activity.

Mechanistic Pathways in the Synthesis and Reactivity of 3,5 Dibromo 1 3 Phenoxypropyl 1h 1,2,4 Triazole

Mechanisms of 1,2,4-Triazole (B32235) Ring Formation and Functionalization

The formation of the core 1,2,4-triazole ring, a key structural motif, can be achieved through several mechanistic pathways, most commonly involving the cyclization of hydrazine (B178648) derivatives. nih.govresearchgate.net One of the most prevalent methods is the reaction of hydrazides with nitriles, which proceeds through a base-catalyzed condensation mechanism. researchgate.net

The general mechanism begins with the deprotonation of the hydrazide to form a more nucleophilic species. This species then attacks the electrophilic carbon of the nitrile, leading to an intermediate that undergoes intramolecular cyclization. Subsequent dehydration and aromatization yield the stable 3,5-disubstituted 1,2,4-triazole ring. Copper-catalyzed, one-pot methods have also been developed, involving a cascade of addition, oxidation, and cyclization reactions between amides and nitriles. frontiersin.orgnih.gov

Table 1: Common Mechanistic Approaches for 1,2,4-Triazole Ring Synthesis

| Method | Precursors | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Pellizzari Synthesis | Amides, Hydrazides | Formation of acyl amidrazone intermediate, followed by intramolecular cyclization. | chemicalbook.com |

| Einhorn-Brunner Reaction | Hydrazines, Diacylamines | Condensation followed by cyclization and dehydration. | eurekaselect.com |

| From Amidines | Amidines, Hydrazides | Nucleophilic attack of hydrazine on the amidine, followed by cyclization. | chemicalbook.comscipublications.com |

Once the 3,5-disubstituted 1,2,4-triazole core is formed (in this case, the precursor would be 3,5-dibromo-1H-1,2,4-triazole), the introduction of the 3-phenoxypropyl side chain at the N1 position is typically achieved via an N-alkylation reaction. chemicalbook.com This reaction follows a nucleophilic substitution mechanism. The nitrogen atom of the triazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent like 1-bromo-3-phenoxypropane. The regioselectivity of this alkylation (i.e., substitution at N1 vs. N2 or N4) can be influenced by factors such as the base used, the solvent, and the nature of the substituents on the triazole ring. chemicalbook.com

Detailed Elucidation of Bromination Reaction Mechanisms on the Triazole Core

The introduction of bromine atoms at the C3 and C5 positions of the 1,2,4-triazole ring is a key functionalization step. This process occurs via an electrophilic aromatic substitution mechanism. nih.gov Despite being a heterocyclic compound, the 1,2,4-triazole ring possesses aromatic character and can undergo substitution reactions typical of aromatic systems. chemicalbook.comwikipedia.org

The mechanism can be described in two main steps:

Generation of the Electrophile : A strong electrophile, typically Br+, is generated. This can be achieved by using molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or by using a brominating agent like N-bromosuccinimide (NBS) with an acid catalyst. arkat-usa.orglibretexts.org The catalyst polarizes the Br-Br bond, creating a potent electrophilic bromine species.

Electrophilic Attack and Aromatization : The π-electron system of the triazole ring attacks the electrophilic bromine. This attack results in the formation of a positively charged intermediate known as a sigma complex or arenium ion, where the aromaticity of the ring is temporarily lost. libretexts.org This intermediate is stabilized by resonance. In the final step, a base (which can be the solvent or the counter-ion of the catalyst) abstracts a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the triazole ring. libretexts.org

The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, which would typically deactivate the ring towards electrophilic attack. chemicalbook.com However, the reaction is often carried out under forcing conditions to achieve dibromination.

Investigation of Nucleophilic Substitution Reactions Involving Bromine Atoms

The bromine atoms at the C3 and C5 positions of 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole are susceptible to replacement by nucleophiles. This occurs through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The 1,2,4-triazole ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which facilitates this type of reaction. chemicalbook.comlibretexts.org

The SNAr mechanism is a two-step process:

Nucleophilic Attack : A nucleophile attacks the carbon atom bonded to a bromine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized over the triazole ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

Departure of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group.

This pathway is distinct from SN1 and SN2 mechanisms, as it involves an sp²-hybridized carbon center and a discrete, negatively charged intermediate. masterorganicchemistry.comyoutube.com The rate of this reaction is enhanced by the presence of the electron-withdrawing triazole nitrogens, which stabilize the anionic intermediate. libretexts.org Halogenated 1H-1,2,4-triazoles have been effectively used as substrates for such nucleophilic substitutions to introduce a variety of functional groups. researchgate.net

Table 2: Key Features of the SNAr Mechanism on the Dibromotriazole Core

| Feature | Description |

|---|---|

| Substrate | Electron-deficient aromatic ring (3,5-dibromo-1,2,4-triazole). |

| Attacking Species | Strong nucleophile (e.g., alkoxides, amines, thiolates). |

| Intermediate | Resonance-stabilized anionic σ-complex (Meisenheimer complex). |

| Leaving Group | A group that can stabilize a negative charge (e.g., Br⁻). |

| Driving Force | Stabilization of the negative charge in the intermediate by the electron-withdrawing nitrogen atoms of the triazole ring. |

Theoretical Mechanistic Elucidations for Complex Reaction Pathways

Computational chemistry provides powerful tools for elucidating the complex mechanistic pathways involved in the synthesis and reactivity of molecules like this compound. Quantum-chemical calculations can be employed to model various aspects of these reactions.

Theoretical modeling is used to:

Analyze Reaction Intermediates and Transition States : Methods like Density Functional Theory (DFT) can calculate the geometries and energies of reactants, intermediates (such as the sigma complexes in electrophilic and nucleophilic substitutions), and transition states. This allows for the determination of activation energy barriers, providing insight into reaction rates and feasibility.

Predict Regioselectivity : Ab initio calculations can be used to analyze the positional selectivity in reactions like electrophilic bromination and N-alkylation. nih.gov By calculating the stability of different possible intermediates, the most likely product can be predicted. For instance, mapping the molecular electrostatic potential can identify the most nucleophilic or electrophilic sites on the molecule. researchgate.net

Understand Electronic Structure : Calculations of Natural Bond Orbital (NBO) charge distribution, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the electronic properties of the triazole ring. researchgate.net This information is crucial for explaining its reactivity towards electrophiles and nucleophiles. For example, the electron-deficient nature of the C3 and C5 positions, which favors nucleophilic attack, can be quantified through these calculations.

Simulate Spectra : Theoretical methods can simulate UV/vis and NMR spectra, which can be compared with experimental data to confirm the structure of synthesized compounds and their tautomeric forms. researchgate.net

These theoretical studies complement experimental findings, providing a deeper, molecular-level understanding of the reaction mechanisms that govern the chemistry of this complex heterocyclic compound.

In Vitro Biological Activity and Pharmacological Research Perspectives of 3,5 Dibromo 1 3 Phenoxypropyl 1h 1,2,4 Triazole

Antimicrobial Activity Investigations (e.g., Antifungal, Antibacterial)

Inhibition of Fungal Pathogens and Associated Mechanistic Insights (e.g., CYP51 Inhibition)

No studies detailing the antifungal activity or the mechanism of action for 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole were found. While many 1,2,4-triazole (B32235) derivatives are known potent antifungal agents that function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), specific data for the target compound is unavailable. nih.gov

Inhibition of Gram-Positive and Gram-Negative Bacterial Strains

There is no published research on the antibacterial effects of this compound against either Gram-positive or Gram-negative bacterial strains.

Anticancer Activity Screening and Exploration of Enzyme Targets (e.g., hEGFR)

No data from in vitro anticancer activity screenings against any cancer cell lines for this compound could be located. Consequently, there is no information regarding its potential to inhibit enzyme targets such as human Epidermal Growth Factor Receptor (hEGFR).

Antioxidant Properties and Free Radical Scavenging Assays

Information regarding the antioxidant or free radical scavenging properties of this compound is not available in the scientific literature. Studies on other 1,2,4-triazole derivatives have shown antioxidant potential, but these findings cannot be specifically attributed to the compound . pensoft.netisres.orgmdpi.com

Other In Vitro Biological Modulations (e.g., Antiviral, Antitrypanosomatid Activity)

Exploration of Molecular Targets and Pathways in In Vitro Systems

As there is no available research on the biological activities of this compound, no studies have explored its potential molecular targets or the biological pathways it might modulate in in vitro systems.

Potential Non Pharmaceutical Applications of 3,5 Dibromo 1 3 Phenoxypropyl 1h 1,2,4 Triazole

Agrochemical Development, particularly as Fungicides

The 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore in the development of agricultural fungicides. nih.govdntb.gov.ua Many commercially successful fungicides are triazole derivatives, which function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov The parent compound, 3,5-Dibromo-1,2,4-triazole, is recognized as a potent fungicide effective against a variety of fungal pathogens, making it a valuable component in crop protection products. chemimpex.com The bromine substituents on the triazole ring are known to enhance biological activity. chemimpex.com

While direct fungicidal activity data for 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole is not extensively documented, its structural similarity to known triazole fungicides suggests it could be a candidate for agrochemical research. The synthesis and evaluation of various 1,2,4-triazole derivatives for their fungicidal properties is an active area of research. nih.govtandfonline.comsioc-journal.cnnih.govresearchgate.net For instance, studies on other novel 1,2,4-triazole derivatives have demonstrated significant antifungal activity against various plant pathogens. tandfonline.comresearchgate.net The phenoxypropyl substituent in the target molecule could modulate its lipophilicity and systemic properties within plants, potentially influencing its efficacy and spectrum of activity. Further investigation would be required to determine its specific antifungal properties and potential for use in crop protection.

Table 1: Fungicidal Activity of Selected 1,2,4-Triazole Derivatives (Illustrative Examples)

| Compound/Active Ingredient | Target Pathogen(s) | Reported Efficacy (EC50/MIC) | Reference(s) |

| Difenoconazole | Sclerotinia sclerotiorum, Botrytis cinerea | Not specified in provided abstracts | nih.govresearchgate.net |

| Silthiopham | Gaeumannomyces graminis var. tritici | Comparable to compound 7i at 25 & 50 mg/L | sioc-journal.cn |

| Ketoconazole | Microsporum gypseum | Standard drug for comparison | nih.gov |

| Streptomycin | Staphylococcus aureus | Standard drug for comparison | nih.gov |

| Compound 7i (2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide) | Gaeumannomyces graminis var. tritici | ~80% inhibition at 100 mg/L | sioc-journal.cn |

| Compound 5b2 ((Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime) | Sclerotinia sclerotiorum | 0.12 mg/L | researchgate.net |

| Compound 5a4 ((Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime) | S. sclerotiorum, P. infestans, R. solani, B. cinerea | 1.59, 0.46, 0.27, 11.39 mg/L respectively | nih.govresearchgate.net |

| Phenazine-1-carboxylic triazole derivatives (8b, 8h, 8i) | Multiple plant pathogens | Strong in vitro and in vivo activity | tandfonline.com |

Utility in Materials Science and Polymer Chemistry

The 1,2,4-triazole ring is also a valuable component in the field of materials science due to its thermal stability, coordination properties, and electronic characteristics. researchgate.net The parent compound, 3,5-Dibromo-1,2,4-triazole, has been noted for its application as a corrosion inhibitor in metal coatings, protecting against rust and extending the lifespan of metal components. chemimpex.com This suggests that derivatives such as this compound could also be investigated for similar anticorrosive properties.

In the realm of polymer chemistry, triazole-containing polymers are being explored for various applications. While there is no specific information on the use of this compound in polymer synthesis, the presence of two bromine atoms offers potential for polymerization or modification through cross-coupling reactions. The phenoxypropyl group could also influence the physical properties of a resulting polymer, such as its solubility and thermal characteristics.

Role as Versatile Building Blocks in Broader Organic Synthesis

Substituted triazoles are important intermediates in organic synthesis. beilstein-journals.org The dibrominated nature of this compound makes it a potentially versatile building block, or synthon, for the creation of more complex molecules. The two bromine atoms can be selectively replaced through various chemical reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional groups at the 3- and 5-positions of the triazole ring.

For example, similar dibrominated 1,2,3-triazoles undergo bromine-lithium exchange reactions to form lithiated derivatives that can be quenched with various electrophiles to create 5-substituted 1,2,3-triazoles. rsc.org A similar reactivity could be anticipated for this compound, enabling the synthesis of a diverse library of 3,5-disubstituted 1,2,4-triazoles. Guanazole (3,5-diamino-1H-1,2,4-triazole) has been used as a building block for developing H-bonded self-assembled liquid crystals. researchgate.net This highlights the potential of substituted 1,2,4-triazoles to serve as foundational structures in the synthesis of functional materials and other complex organic molecules.

Future Research Directions and Translational Perspectives for 3,5 Dibromo 1 3 Phenoxypropyl 1h 1,2,4 Triazole

Development of Novel and Sustainable Synthetic Routes

The advancement of 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient, scalable, and environmentally benign synthetic strategies. While classical methods for synthesizing 1,2,4-triazoles exist, future research should prioritize modern synthetic paradigms.

Key Research Objectives:

Green Chemistry Approaches: Future synthetic routes should incorporate principles of green chemistry to minimize environmental impact. This includes the use of water as a solvent, employing reusable catalysts like zinc-based heterogeneous catalysts, and utilizing energy-efficient methods such as ultrasound or microwave-assisted synthesis. nih.govrsc.org The development of a one-pot, multicomponent reaction protocol, which combines multiple synthetic steps without isolating intermediates, would be a significant advancement, offering high atom economy and reduced waste. rsc.org

Catalyst Innovation: Research into novel catalytic systems can improve yield and regioselectivity. For instance, the use of sonochemically prepared nanocrystals has shown promise in the sustainable synthesis of triazole derivatives. rsc.org Exploring metal-free reaction pathways could also be beneficial, reducing the risk of heavy metal contamination in the final product. rsc.org

Flow Chemistry: The implementation of continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

| Synthesis Strategy | Potential Advantages | Relevant Research Area |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. | Green Chemistry, Process Chemistry |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. | Synthetic Methodology, Green Chemistry |

| Reusable Catalysts | Cost-effective, reduced environmental impact, sustainable. | Catalysis, Materials Science |

| Continuous Flow Chemistry | Enhanced safety, scalability, consistent product quality. | Chemical Engineering, Process Chemistry |

Advanced Biological Target Identification and Validation in Relevant Pathogen Systems

While the 1,2,4-triazole (B32235) class is known for its broad-spectrum antimicrobial activity, the specific biological targets of this compound remain to be elucidated. nih.gov Identifying and validating these targets is a critical step in understanding its mechanism of action and potential therapeutic applications.

Key Research Objectives:

Target Identification Techniques: Modern chemical biology and proteomic approaches should be employed. Techniques such as affinity chromatography using the compound as a probe, thermal proteomics (TPP), and activity-based protein profiling (ABPP) can identify direct binding partners in pathogen lysates. frontiersin.org

Computational Target Prediction: In parallel with experimental methods, computational tools can predict potential targets. Structure-based virtual screening against databases of pathogen proteins can quickly identify proteins with binding sites compatible with the compound's structure. osti.gov

Target Validation: Once potential targets are identified, validation is essential. This can be achieved through genetic methods (e.g., gene knockout or knockdown in the pathogen) to confirm that the target is essential for pathogen survival and that its inhibition leads to the desired biological effect. Enzymatic assays with the purified target protein can confirm direct inhibition by the compound.

| Identification Method | Principle | Potential Pathogen Targets |

| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. | Fungal cytochrome P450 enzymes, bacterial cell wall synthesis enzymes. |

| Thermal Proteomics (TPP) | Ligand binding stabilizes a protein against thermal denaturation, allowing for target identification. | Kinases, metabolic enzymes. |

| Genetic Screening | Identifying pathogen mutants that show resistance or hypersensitivity to the compound. | Drug efflux pumps, target pathway components. |

| Molecular Docking | Computational simulation of the compound binding to the active sites of known pathogen proteins. rsc.org | DNA gyrase, lanosterol (B1674476) 14-α-demethylase. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. These computational tools can accelerate the optimization of this compound by predicting the properties of novel derivatives and guiding the design of more potent and selective analogs.

Key Research Objectives:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models using AI algorithms can establish a mathematical relationship between the chemical structures of a series of triazole derivatives and their biological activity. mdpi.com This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the core structure of this compound and a set of optimization criteria (e.g., increased potency, reduced toxicity), novel candidate structures can be generated.

ADMET Prediction: AI/ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. mdpi.com Applying these models early in the design phase can help eliminate candidates with unfavorable pharmacokinetic profiles, saving time and resources.

Comprehensive Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy and Selectivity

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing a lead compound. For this compound, a comprehensive SAR study would involve systematically modifying its distinct chemical moieties to understand their contribution to biological activity.

Key Research Objectives:

Modification of the Phenoxy Ring: The phenyl group of the phenoxypropyl moiety can be substituted with various electron-donating and electron-withdrawing groups at the ortho, meta, and para positions. This will probe the electronic and steric requirements for optimal target interaction.

Alteration of the Propyl Linker: The three-carbon linker can be shortened, lengthened, or made more rigid (e.g., by incorporating a cyclopropyl (B3062369) or double bond) to investigate the optimal distance and conformational flexibility required for activity.

A hypothetical SAR study could yield data similar to the table below, guiding further optimization efforts.

| Compound ID | R1 (Triazole) | R2 (Triazole) | R3 (Phenoxy Ring) | Linker | Biological Activity (MIC, µg/mL) |

| Parent | Br | Br | H | -(CH₂)₃- | [Baseline Value] |

| Analog 1 | Br | Br | 4-Cl | -(CH₂)₃- | TBD |

| Analog 2 | Br | Br | 4-OCH₃ | -(CH₂)₃- | TBD |

| Analog 3 | Br | Br | H | -(CH₂)₂- | TBD |

| Analog 4 | Br | Br | H | -(CH₂)₄- | TBD |

| Analog 5 | Cl | Cl | H | -(CH₂)₃- | TBD |

| Analog 6 | H | H | H | -(CH₂)₃- | TBD |

TBD: To Be Determined through experimental testing.

By pursuing these integrated research directions, the scientific community can systematically explore the therapeutic potential of this compound, paving the way for the development of novel, effective, and safe therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of a triazole precursor followed by alkylation with 3-phenoxypropyl bromide. Key steps include:

- Bromination : Use bromine in acetic acid at room temperature to introduce bromine atoms at positions 3 and 5 of the triazole ring .

- Alkylation : React the dibrominated triazole with 3-phenoxypropyl bromide in a polar aprotic solvent (e.g., DMF) under reflux. Purification via recrystallization (ethanol/water) improves purity .

- Yield Optimization : Monitor reaction time (12–24 hours) and stoichiometric ratios (1:1.2 triazole:alkylating agent) to minimize side products like dehalogenated derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?

- Methodological Answer :

- NMR :

- ¹H-NMR : Aromatic protons from the phenoxy group appear as a multiplet at δ 6.8–7.4 ppm. The propyl chain shows signals at δ 1.8–2.2 (CH₂) and δ 4.1–4.3 (OCH₂) .

- ¹³C-NMR : Triazole carbons resonate at 145–155 ppm; brominated carbons show deshielding (δ 110–120 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₁H₁₀Br₂N₃O). Fragmentation patterns confirm the phenoxypropyl substituent .

- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and triazole ring C=N (1590–1610 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How does the 3-phenoxypropyl substituent influence the compound’s bioactivity compared to analogs with methyl or cyclopropyl groups?

- Methodological Answer :

- Steric Effects : The phenoxypropyl group increases steric bulk, potentially enhancing binding to hydrophobic pockets in enzymes (e.g., kinases). Compare inhibitory activity against cyclopropyl/methyl analogs using enzyme assays (e.g., IC₅₀ measurements) .

- Electronic Effects : The electron-rich phenoxy group may stabilize charge-transfer interactions. Use density functional theory (DFT) to calculate electrostatic potential maps and correlate with experimental binding data .

- Case Study : Analogs like 3,5-Dibromo-4-cyclopropyl-1,2,4-triazole show moderate antimicrobial activity, while methyl derivatives exhibit lower potency due to reduced binding affinity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to isolate substituent-specific effects.

- Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies (avoiding vendor data like BenchChem) to identify trends. For example, brominated triazoles often show dual antifungal/antitumor activity due to halogen bonding .

- Structure-Activity Relationship (SAR) : Use molecular docking to predict interactions with diverse targets (e.g., CYP51 for antifungal activity; kinase hinge regions for anticancer effects) .

Q. How can mechanistic studies elucidate the compound’s mode of action in kinase inhibition?

- Methodological Answer :

- Kinase Binding Assays : Perform competitive binding assays with ATP analogs (e.g., ADP-Glo™) to determine if the compound acts as an ATP-competitive inhibitor .

- Mutagenesis : Introduce point mutations in kinase hinge regions (e.g., replacing key hydrogen-bonding residues) to confirm binding dependencies .

- Crystallography : Co-crystallize the compound with a target kinase (e.g., RET tyrosine kinase) to visualize interactions like halogen bonds with bromine atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.